molecular formula C13H10F3N3O B11840549 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No.: B11840549
M. Wt: 281.23 g/mol
InChI Key: UGFUWXFJHKPVEK-UHFFFAOYSA-N
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Description

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a trifluoromethyl group and a diazepine ring fused to a quinoline core. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-hydroxyquinoline derivatives with trifluoromethylating agents can lead to the formation of the desired compound . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Scientific Research Applications

9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(trifluoromethyl)-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase and protein kinases, which play crucial roles in DNA replication and cell signaling pathways. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10F3N3O

Molecular Weight

281.23 g/mol

IUPAC Name

9-(trifluoromethyl)-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one

InChI

InChI=1S/C13H10F3N3O/c14-13(15,16)7-1-2-8-10(5-7)19-6-9-11(8)17-3-4-18-12(9)20/h1-2,5-6,17H,3-4H2,(H,18,20)

InChI Key

UGFUWXFJHKPVEK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN=C3C=C(C=CC3=C2N1)C(F)(F)F

Origin of Product

United States

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